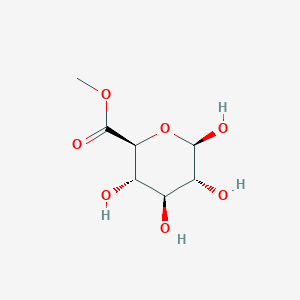
beta-D-Glucopyranuronic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl beta-D-glucopyranuronate is a methyl D-glucopyranuronate in which the carbon bearing the anomeric hydroxy group has beta configuration. It derives from a beta-D-glucuronic acid.
Applications De Recherche Scientifique
1. Catalysis and Synthesis
β-D-Glucopyranuronic acid methyl ester, a derivative of GlcA, has applications in catalysis and synthesis. Lewis-acidic polyoxometalates have been used as catalysts for synthesizing glucuronic acid esters, including this compound. These esters are significant in producing surface-active compounds and bioactive molecules. They are also crucial in synthesizing nontoxic prodrugs for cancer therapies, such as in antibody-directed enzyme prodrug therapy (ADEPT) or prodrug monotherapy (PMT) (Bosco et al., 2010).
2. Enzymatic Synthesis
The enzymatic synthesis of β-D-Glucopyranuronic acid esters, like the acyl glucuronides of non-steroidal anti-inflammatory drugs, is another research application. These compounds can be synthesized through chemo-selective enzymatic removal of protecting groups from corresponding methyl acetyl derivatives, demonstrating the versatility and efficiency of enzyme-catalyzed reactions (Baba & Yoshioka, 2006).
3. Analytical Chemistry and Drug Metabolism
In analytical chemistry, β-D-Glucopyranuronic acid methyl ester is used to study drug metabolism and the formation of drug ester glucuronides. Techniques like HPLC-NMR spectroscopy are employed to investigate the internal acyl migration reactions in ester glucuronides, providing insights into drug metabolite stability and interactions (Sidelmann et al., 1996).
Propriétés
Formule moléculaire |
C7H12O7 |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3-,4+,5-,6+/m0/s1 |
Clé InChI |
DICCNWCUKCYGNF-MDMQIMBFSA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
SMILES canonique |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


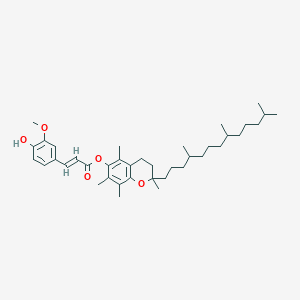



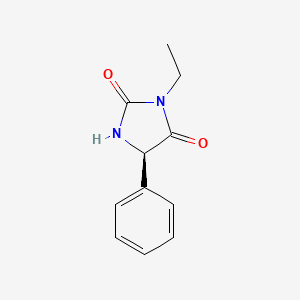
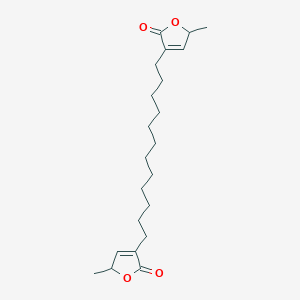

![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)
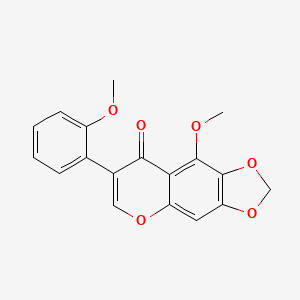
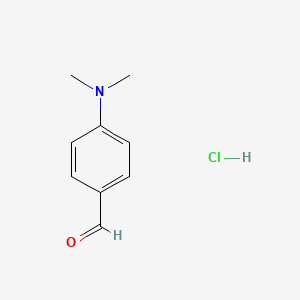
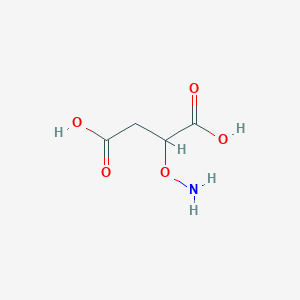
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)


